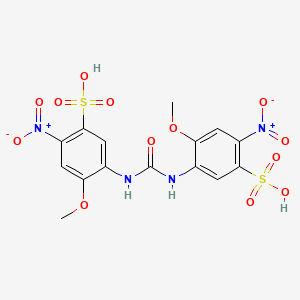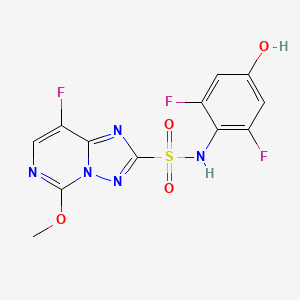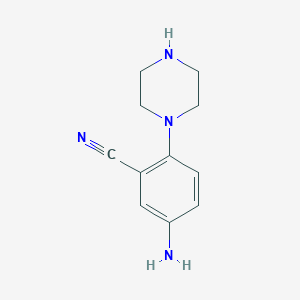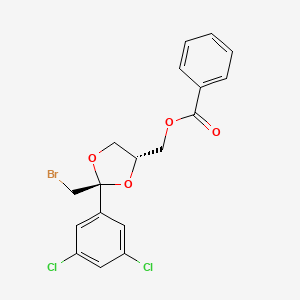
3,3'-(Carbonyldiimino)bis(4-methoxy-6-nitrobenzenesulphonic) acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Carbonyldiimino)bis(4-methoxy-6-nitrobenzenesulphonic) acid is a complex organic compound with the molecular formula C15H14N4O13S2 . This compound is characterized by its unique structure, which includes methoxy, nitro, and sulfonic acid groups attached to a benzene ring. It is primarily used in various chemical and industrial applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 3,3’-(Carbonyldiimino)bis(4-methoxy-6-nitrobenzenesulphonic) acid involves several steps. One common method includes the reaction of 4-methoxy-6-nitrobenzenesulfonyl chloride with urea under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process. Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3,3’-(Carbonyldiimino)bis(4-methoxy-6-nitrobenzenesulphonic) acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different derivatives.
Substitution: The methoxy and nitro groups can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3’-(Carbonyldiimino)bis(4-methoxy-6-nitrobenzenesulphonic) acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3’-(Carbonyldiimino)bis(4-methoxy-6-nitrobenzenesulphonic) acid involves its interaction with specific molecular targets. The nitro and sulfonic acid groups play a crucial role in its reactivity and interaction with biological molecules. These interactions can lead to the inhibition of certain enzymes or the modulation of biochemical pathways, contributing to its observed effects .
Comparison with Similar Compounds
3,3’-(Carbonyldiimino)bis(4-methoxy-6-nitrobenzenesulphonic) acid can be compared with similar compounds such as:
3,3’-(Carbonyldiimino)bis(4-methoxybenzenesulphonic) acid: Lacks the nitro groups, resulting in different chemical properties and reactivity.
3,3’-(Carbonyldiimino)bis(4-nitrobenzenesulphonic) acid: Lacks the methoxy groups, affecting its solubility and interaction with other molecules.
3,3’-(Carbonyldiimino)bis(4-methoxy-6-chlorobenzenesulphonic) acid:
Properties
CAS No. |
88-31-3 |
|---|---|
Molecular Formula |
C15H14N4O13S2 |
Molecular Weight |
522.4 g/mol |
IUPAC Name |
4-methoxy-5-[(2-methoxy-4-nitro-5-sulfophenyl)carbamoylamino]-2-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C15H14N4O13S2/c1-31-11-5-9(18(21)22)13(33(25,26)27)3-7(11)16-15(20)17-8-4-14(34(28,29)30)10(19(23)24)6-12(8)32-2/h3-6H,1-2H3,(H2,16,17,20)(H,25,26,27)(H,28,29,30) |
InChI Key |
LSSMDIMUNYBOQN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2OC)[N+](=O)[O-])S(=O)(=O)O)S(=O)(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7,8,9-Tetrahydro-3-(2-iodoethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13405451.png)
![5-({4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-YL]piperidin-1-YL}methyl)-2-(trifluoromethyl)pyridine](/img/structure/B13405457.png)

![N-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-1-[3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide](/img/structure/B13405465.png)




![tert-butyl 2-[5-[6-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidine-1-carboxylate](/img/structure/B13405498.png)

![Trisodium;3-[(2-arsonatophenyl)diazenyl]-4,5-dihydroxy-7-sulfonaphthalene-2-sulfonate](/img/structure/B13405507.png)

![1H-Imidazo[1,2-C]pyrrolo[2,3-E]pyrimidine](/img/structure/B13405534.png)

